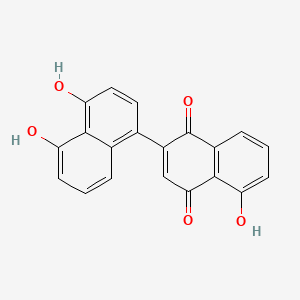

Moracin A

Descripción general

Descripción

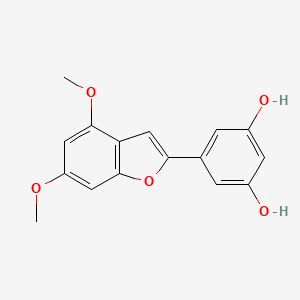

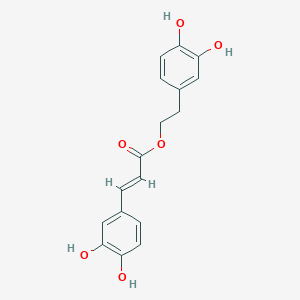

Moracin A is a natural product that has been isolated from different plants such as Artocarpus heterophyllus, Cassia fistula, Morus alba, and Morus mesozygia . It is a type of 2-phenyl-benzofuran compound . Studies have shown that Moracin A may have various advantageous physiological effects such as anticancer, anti-inflammatory, anticholinesterase, and particularly antioxidant activities .

Synthesis Analysis

The synthesis of Moracin compounds involves a short approach involving the three-step synthesis of Moracin C and a divergent method to obtain various analogs from one starting material . The reaction mixture is typically dissolved with ether, filtered with Celite® 545, concentrated in vacuo, extracted with ether, washed with brine, dried over MgSO4, and purified by silica gel flash column chromatography .

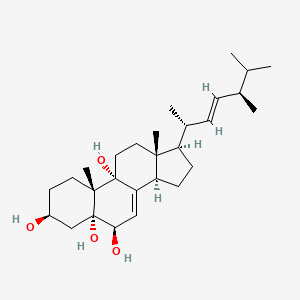

Molecular Structure Analysis

Moracin A has a molecular formula of C16H14O5 . The moracin structures are based on a benzofuran heterocycle, in which the hydroxyl group mostly presents at C3, C5, and C6’ positions .

Chemical Reactions Analysis

The radical scavenging of a typical moracin (Moracin M, MM) against HO˙ and HOO˙ radicals was evaluated by thermodynamic and kinetic calculations in the gas phase as well as in water and pentyl ethanoate solvents . It was found that the overall rate constants for the HO˙ radical scavenging in the gas phase and the physiological environments are in the range of 10^11 to 10^10 M^-1 s^-1 .

Aplicaciones Científicas De Investigación

Airway Inflammation Treatment : Moracin M, a derivative of Moracin A, has shown effectiveness in treating airway inflammation. It inhibits interleukin-6 production and downregulates IL-6 expression by interrupting the c-Jun N-terminal kinase (JNK)/c-Jun pathway. Additionally, it has been effective in treating lipopolysaccharide (LPS)-induced lung inflammation and acute lung injury in mice, showing potential for treating lung inflammatory disorders (Lee et al., 2016).

Antioxidant and Anti-inflammatory Properties : Moracin derivatives, including Moracin A, are known for their broad scope of biological activities, such as anticancer, antimicrobial, immunomodulatory, antioxidant, and anti-inflammatory properties (Naik et al., 2015).

Potential Alzheimer's Disease Treatment : Moracin derivatives have shown potential in treating Alzheimer's disease. Specifically, they have been found to inhibit BACE1 and cholinesterase, possess antioxidant activity, and inhibit the formation of advanced glycation end-products (AGEs), which are significant in the context of Alzheimer's (Seong et al., 2018).

Antimicrobial Activity : Moracin derivatives have demonstrated antimicrobial activity against various bacterial and fungal species, supporting their potential use in treating infectious diseases (Kuete et al., 2009).

Cancer Prevention and Treatment : Moracin has shown protective influences against skin cancer, inhibiting tumor promotion and inflammatory responses, which suggests its potential use in cancer prevention and treatment (Khyade et al., 2013).

Phosphodiesterase-4 Inhibitor : Moracin M has been identified as a natural phosphodiesterase-4 (PDE4) inhibitor, suggesting its potential application in treating diseases like asthma (Chen et al., 2012).

Osteoarthritis Treatment : Moracin has shown a chondroprotective effect in osteoarthritis models, reducing inflammation and degradation in cartilage, which could make it a potential therapeutic agent for osteoarthritis (Zhou et al., 2020).

Radical Scavenging Activity : Moracins, including Moracin A, have shown effective radical scavenging activities, important for managing oxidative stress-related diseases (Vo & Hoa, 2020).

Mecanismo De Acción

Direcciones Futuras

Further studies are needed to systematically study the bioactivities of Moracin A . Kinetic analysis (i.e., calculating rate constants for the radical scavenging) is a more accurate way to predict activity and the effects of solvents, particularly the physiological environments . These results could shed light on the putative biosynthetic pathway of moracins, providing a basis for further investigation in functional characterization and transcriptional regulation of Moracin biosynthesis .

Propiedades

IUPAC Name |

5-(4,6-dimethoxy-1-benzofuran-2-yl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-19-12-6-15(20-2)13-8-14(21-16(13)7-12)9-3-10(17)5-11(18)4-9/h3-8,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCBMAKQGXCAQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C(O2)C3=CC(=CC(=C3)O)O)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50217585 | |

| Record name | 1,3-Benzenediol, 5-(4,6-dimethoxy-2-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Moracin A | |

CAS RN |

67259-17-0 | |

| Record name | 5-(4,6-Dimethoxy-2-benzofuranyl)-1,3-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67259-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediol, 5-(4,6-dimethoxy-2-benzofuranyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067259170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, 5-(4,6-dimethoxy-2-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

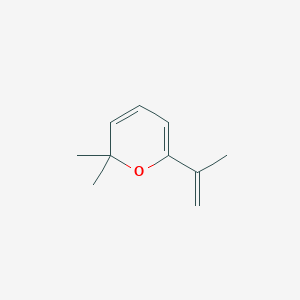

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

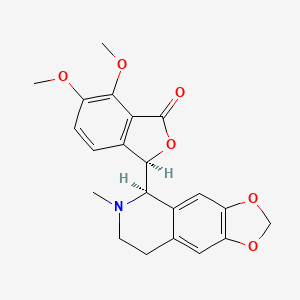

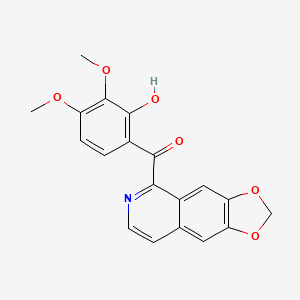

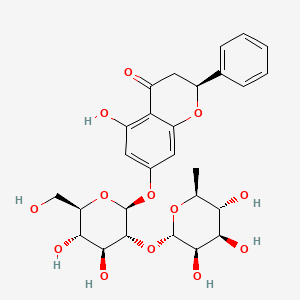

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4-difluoro-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]-1-cyclohexanecarboxamide](/img/structure/B1194787.png)

![[3-[3-(5-Methyl-2-furanyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]-phenylmethanone](/img/structure/B1194798.png)